molecular formula C10H12N2O3S B14905300 4-[(4-Nitrophenyl)sulfanyl]morpholine

4-[(4-Nitrophenyl)sulfanyl]morpholine

Cat. No.: B14905300
M. Wt: 240.28 g/mol
InChI Key: HHLDAZDJEMBLCY-UHFFFAOYSA-N
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Description

4-((4-Nitrophenyl)thio)morpholine is a chemical compound that has garnered significant interest in medicinal chemistry. It is known for its role as a precursor to 4-thiomorpholinoaniline, a useful building block in the synthesis of various pharmacologically active compounds . The compound features a morpholine ring substituted with a 4-nitrophenylthio group, which imparts unique chemical properties.

Preparation Methods

The synthesis of 4-((4-Nitrophenyl)thio)morpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine under controlled conditions . This reaction is facilitated by the nucleophilic nature of thiomorpholine, which attacks the electron-deficient aromatic ring of 4-fluoronitrobenzene, resulting in the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a base to neutralize the by-products.

Industrial production methods for this compound are not extensively documented, but the principles of nucleophilic aromatic substitution can be scaled up for larger-scale synthesis. The choice of solvent, temperature, and reaction time are critical factors that need to be optimized for industrial applications.

Chemical Reactions Analysis

4-((4-Nitrophenyl)thio)morpholine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Substitution: The compound can participate in further substitution reactions, particularly at the nitro group or the aromatic ring, to introduce additional functional groups.

Common reagents for these reactions include hydrogen gas, tin(II) chloride, and various oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((4-Nitrophenyl)thio)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Nitrophenyl)thio)morpholine and its derivatives often involves interactions with specific molecular targets. For instance, the reduction product, 4-thiomorpholinoaniline, can act as an inhibitor of certain enzymes or receptors. The sulfur atom in the thiomorpholine ring increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and protein targets . The nitro group, when reduced to an amino group, can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

4-((4-Nitrophenyl)thio)morpholine can be compared with similar compounds such as 4-(4-nitrophenyl)morpholine. The key difference lies in the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical and biological properties. The sulfur atom increases the compound’s lipophilicity and provides a site for oxidation, making it a versatile intermediate in synthetic chemistry .

Similar compounds include:

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

4-(4-nitrophenyl)sulfanylmorpholine

InChI

InChI=1S/C10H12N2O3S/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4H,5-8H2

InChI Key

HHLDAZDJEMBLCY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1SC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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